Boc-HyNic-PEG3-Azide
Description
Significance of Multifunctional Chemical Linkers in Bioconjugation and Probe Development
Multifunctional chemical linkers are indispensable tools for creating novel molecular entities with tailored therapeutic and diagnostic applications. These linkers act as molecular bridges, covalently connecting two or more distinct molecules, such as proteins, peptides, nucleic acids, drugs, or imaging agents. nih.gov The ability to combine different molecular functionalities is crucial for the development of next-generation targeted therapies and sophisticated biological probes. tandfonline.com
Heterobifunctional linkers, which possess two different reactive groups, are particularly valuable as they permit sequential conjugation reactions. rsc.org This stepwise approach minimizes the formation of undesirable homodimers or polymers, a common issue with homobifunctional linkers that have identical reactive ends. rsc.org By controlling the reaction sequence, researchers can construct well-defined bioconjugates with precise stoichiometry and architecture. rsc.org This level of control is essential for producing effective and safe therapeutics, such as antibody-drug conjugates (ADCs), where both the stability of the linker and the drug-to-antibody ratio are critical determinants of success.
Overview of Boc-HyNic-PEG3-Azide as a Heterobifunctional Reagent
This compound is a prime example of a heterobifunctional linker designed for advanced bioconjugation strategies. axispharm.comconju-probe.com Its structure is characterized by three key components:
Boc-protected HyNic (6-hydrazinonicotinamide): The HyNic moiety serves as a reactive handle for conjugation to molecules containing aldehyde or ketone groups, forming a stable bis-aryl hydrazone bond. axispharm.cominterchim.fr The tert-butyloxycarbonyl (Boc) protecting group ensures that the hydrazine (B178648) functionality remains inert until its deliberate removal, allowing for controlled, sequential reactions. broadpharm.com
PEG3 Spacer: A short, discrete polyethylene (B3416737) glycol (PEG) chain with three ethylene (B1197577) glycol units acts as a flexible spacer. axispharm.comchempep.com This PEG linker enhances the water solubility of the molecule and its conjugates, provides flexibility, and can reduce aggregation, which is beneficial for biological applications. axispharm.comchempep.com
Azide (B81097) Group: The terminal azide (N3) group is a key component for bioorthogonal "click chemistry" reactions. axispharm.com It can specifically and efficiently react with molecules containing alkyne groups to form a stable triazole linkage. axispharm.com
This tripartite design allows for a two-step conjugation process. For instance, the Boc group can be removed to allow the HyNic moiety to react with an aldehyde-bearing biomolecule. Subsequently, the azide group can participate in a click reaction with an alkyne-functionalized molecule, enabling the assembly of complex, multifunctional constructs.
Historical Context of Polyethylene Glycol (PEG) Spacers in Bioconjugation
The use of polyethylene glycol (PEG) in biomedical applications, a process known as PEGylation, dates back to the 1970s. chempep.comwikipedia.org Initially, PEG was conjugated to proteins to extend their circulation time in the bloodstream and reduce their immunogenicity. chempep.comnih.gov The hydrophilic and flexible nature of the PEG polymer chain effectively shields the protein from proteolytic enzymes and the immune system. nih.govnih.gov
The 1990s saw the development of monodisperse PEG linkers with defined molecular weights and terminal functional groups, which enabled more precise and reproducible bioconjugation strategies. chempep.com This advancement led to the evolution of PEG linkers from simple homobifunctional spacers to sophisticated heterobifunctional, branched, and cleavable architectures designed for specific applications like drug delivery and diagnostics. chempep.comwikipedia.org The first PEGylated protein therapeutic approved by the U.S. Food and Drug Administration (FDA) was Adagen (pegademase bovine) in 1990. wikipedia.org Today, PEG spacers are integral components of many advanced bioconjugates, valued for their ability to improve solubility, stability, and pharmacokinetic properties. nih.govchempep.com
Evolution of Hydrazinonicotinamide (HyNic) Chemistry in Bioconjugation and Radiochemistry
Hydrazinonicotinamide (HyNic) has become an important bifunctional coupling agent, particularly in the field of radiochemistry for labeling biomolecules with technetium-99m (99mTc). researchgate.netnih.gov First reported for the 99mTc-labeling of antibodies, the HyNic moiety readily conjugates to biomolecules, often through the ε-amino groups of lysine (B10760008) residues. researchgate.netnih.gov The hydrazine group of the conjugated HyNic then serves as a stable coordination site for the radiometal. researchgate.net
The HyNic chemistry allows for high radiolabeling efficiency and yields stable conjugates, making it suitable for in vivo imaging applications. nih.govnih.gov The reaction of HyNic with an aldehyde, such as 4-formylbenzamide (B2918280) (4FB), forms a stable bis-aryl hydrazone bond without the need for a reducing agent to stabilize the linkage. interchim.fr This robust and specific reaction has been widely adopted for creating well-defined bioconjugates. interchim.fr The development of succinimidyl-HyNic (S-HyNic) provided a convenient reagent for modifying proteins and peptides. nih.gov However, studies have shown that the degree of HyNic substitution must be carefully controlled to preserve the biological activity of sensitive proteins. nih.gov
Development and Impact of Azide Functionalization in Bioorthogonal Ligation
The introduction of the azide functional group as a bioorthogonal chemical reporter has revolutionized the study of biomolecules in living systems. nih.govwikipedia.org Coined by Carolyn R. Bertozzi in 2003, "bioorthogonal chemistry" refers to chemical reactions that can occur within a living organism without interfering with native biochemical processes. wikipedia.org The azide group is ideal for this purpose due to its small size, metabolic stability, and absence in most biological systems. wikipedia.org
The development of "click chemistry," a concept introduced by K. Barry Sharpless, provided a set of powerful and reliable reactions for molecular assembly. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a cornerstone of click chemistry, enabling the rapid and efficient formation of a stable triazole linkage between an azide and a terminal alkyne. nih.gov This reaction is highly specific and proceeds with high yields under mild, aqueous conditions, making it suitable for bioconjugation. nih.gov
To circumvent the cytotoxicity associated with the copper catalyst in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.orgmdpi.com SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. wikipedia.org Another important azide-based bioorthogonal reaction is the Staudinger ligation, which involves the reaction of an azide with a triarylphosphine to form a stable amide bond. nih.govmdpi.comacs.org These azide-based ligation strategies have had a profound impact on chemical biology, enabling the specific labeling, imaging, and manipulation of proteins, glycans, lipids, and nucleic acids in their native environment. nih.govnih.govmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C19H31N7O6 | nih.gov |
| Molecular Weight | 453.5 g/mol | nih.gov |
| Appearance | Light yellow solid | conju-probe.com |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | conju-probe.com |
| Reactive Group 1 | Boc-protected HyNic (reacts with aldehydes/ketones after deprotection) | axispharm.combroadpharm.com |
| Reactive Group 2 | Azide (reacts with alkynes via click chemistry) | axispharm.com |
| Spacer | PEG3 (triethylene glycol) | axispharm.comchempep.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-19(2,3)32-18(28)25-24-16-5-4-15(14-22-16)17(27)21-6-8-29-10-12-31-13-11-30-9-7-23-26-20/h4-5,14H,6-13H2,1-3H3,(H,21,27)(H,22,24)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQBMDQCXUNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Boc Hynic Peg3 Azide
Strategies for the Chemical Synthesis of Boc-HyNic-PEG3-Azide
The synthesis of this compound typically involves coupling the three key components through robust chemical reactions. While a direct, step-by-step synthesis of this compound from simple precursors isn't explicitly detailed in the search results, the synthesis of similar linkers and the strategies for incorporating each functional group are described. This suggests a modular approach where pre-functionalized building blocks are coupled.
One possible synthetic route would involve preparing or acquiring the Boc-protected HyNic component, a PEG3 derivative functionalized with a group suitable for coupling to HyNic and also bearing a handle for azide (B81097) introduction, and finally introducing the azide. Alternatively, a PEG3 chain could be functionalized at one end with a group reactive towards HyNic (or its precursor) and at the other end with an azide or a group that can be converted to an azide.
The synthesis of HYNIC derivatives often involves the reaction of nicotinic acid hydrazide with a suitable bifunctional linker. ontosight.ai Boc protection is commonly applied to the hydrazine (B178648) moiety of HyNic to prevent unwanted side reactions during subsequent coupling steps. acs.org
PEG linkers with various functional groups at their termini are commercially available or can be synthesized. schem.jplumiprobe.combroadpharm.combiochempeg.com Terminal azide groups can be introduced into molecules, including PEG derivatives, through various methods, often involving the conversion of a hydroxyl or halide group to an azide.
Protection Group Chemistry: Role of the Boc Group in Preventing Unwanted Reactions
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.orgjk-sci.comontosight.aigenscript.comproprep.comnumberanalytics.com Its primary role is to temporarily mask the reactivity of an amine or hydrazine functional group, preventing it from participating in undesired side reactions during multi-step synthesis. genscript.comproprep.comnumberanalytics.com
In the context of this compound, the Boc group protects the highly reactive hydrazine moiety of the HyNic group. kcl.ac.ukarkat-usa.org The free hydrazino group in HYNIC derivatives is highly susceptible to oxidation reactions, particularly by light. arkat-usa.org It can also react with electrophilic molecules, potentially leading to polymerization or other unwanted side reactions during conjugation procedures. arkat-usa.org By protecting the hydrazine as a Boc carbamate, its nucleophilicity and susceptibility to oxidation are significantly reduced, allowing for controlled chemical transformations on other parts of the molecule, such as coupling to the PEG3-azide segment.
Boc protection is typically achieved by reacting the amine or hydrazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comontosight.ainumberanalytics.com Deprotection of the Boc group is commonly carried out using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.comontosight.ai
Integration of PEG3 Spacer into Bifunctional Linker Constructs
Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into linker molecules to enhance water solubility, increase flexibility, and reduce aggregation of the resulting conjugates. axispharm.comaxispharm.combiochempeg.combiochempeg.comthermofisher.com The PEG3 spacer, consisting of three ethylene (B1197577) glycol units, provides a hydrophilic and flexible bridge between the HyNic and azide functionalities. axispharm.combiochempeg.com
The integration of PEG3 into bifunctional linkers can be achieved through various coupling strategies depending on the reactive groups present on the PEG3 derivative and the other molecular components. PEG derivatives with defined numbers of ethylene glycol units (discrete PEGs) and specific terminal functional groups, such as amines, carboxylic acids, or hydroxyls, are available. schem.jplumiprobe.combroadpharm.combiochempeg.com These can be coupled to the HyNic and azide-containing fragments using standard amide bond formation, esterification, or ether formation reactions.
For example, a PEG3 chain with a carboxylic acid at one end and a hydroxyl at the other could be coupled to an amine-functionalized HyNic derivative via amide bond formation, and the terminal hydroxyl could then be converted to an azide. Alternatively, a PEG3 diamine could be selectively functionalized at each end.
Solid-phase synthesis techniques can also be employed for the stepwise assembly of PEG chains with desired functional groups. nih.gov This allows for the creation of monodisperse PEG linkers with precise lengths. nih.govcpcscientific.com
Terminal Azide Functionalization Approaches
The terminal azide group is a key feature of this compound, providing a highly reactive handle for various chemical transformations, particularly click chemistry reactions. axispharm.commedchemexpress.combiochempeg.comrsc.orgnih.govkit.edumdpi.com The introduction of a terminal azide group into a molecule can be achieved through several methods.
A common approach involves the nucleophilic substitution of a leaving group (such as a halide or tosylate) with azide anion (N₃⁻). For instance, a hydroxyl group on a PEG3 derivative can be converted to a tosylate, which is then reacted with sodium azide to yield the terminal azide.
Another method involves the reaction of an amine with triflyl azide or a similar reagent to form the azide. The choice of method depends on the structure of the precursor molecule and compatibility with other functional groups present. The azide functionality is generally stable under typical synthetic conditions but can be reduced or participate in cycloaddition reactions. kit.eduwikipedia.org
Functional Group Reactivity and Chemoselectivity
This compound possesses two primary reactive functional groups once the Boc group is removed: the azide moiety and the HyNic moiety. These groups exhibit distinct reactivities, allowing for selective chemical transformations.
Reactivity of the Azide Moiety
The azide group (N₃) is a versatile functional group in organic chemistry, known for its participation in cycloaddition reactions and its ability to be reduced. kit.edumdpi.comwikipedia.org A prominent reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. axispharm.commedchemexpress.combiochempeg.comrsc.orgnih.govkit.edumdpi.com This reaction between an azide and a terminal alkyne forms a stable 1,4-disubstituted 1,2,3-triazole ring with high efficiency and selectivity under mild conditions. rsc.orgnih.gov
The azide group can also undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (such as DBCO or BCN) in the absence of a copper catalyst. axispharm.commedchemexpress.combiochempeg.com This bioorthogonal reaction is particularly useful for conjugating molecules in biological systems where copper can be toxic.
Besides cycloaddition, the azide group can be reduced to an amine under various conditions, such as hydrogenation or treatment with phosphines (Staudinger reduction). kit.edumdpi.com This transformation provides another avenue for conjugating the molecule through the resulting amine functionality.
The azide group's reactivity makes this compound a valuable tool for conjugating the molecule to alkyne- or strained cyclooctyne-functionalized biomolecules or other materials. axispharm.commedchemexpress.combiochempeg.com
Reactivity of the HyNic Moiety
The hydrazinonicotinamide (HyNic) moiety, specifically the hydrazine functional group (NH-NH₂), is highly reactive towards aldehydes and ketones, forming stable hydrazone bonds. axispharm.comabacusdx.cominterchim.fr This reaction is the basis of the SoluLINK bioconjugation technology, which utilizes the reaction between a HyNic-modified molecule and a 4-formylbenzamide (B2918280) (4FB)-modified molecule to form a stable bis-arylhydrazone linkage. axispharm.comabacusdx.cominterchim.fr
The reaction between HyNic and 4FB is acid-catalyzed, with optimal kinetics typically occurring at slightly acidic pH (e.g., pH 4.7), although conjugations are often performed at milder pH (e.g., pH 6.0) to preserve the activity of biomolecules. interchim.fr The resulting bis-arylhydrazone bond is stable and UV-traceable, allowing for spectrophotometric monitoring and quantification of the conjugation reaction. interchim.fr
The HyNic group is widely used for the site-specific labeling and conjugation of biomolecules, particularly in the development of radiopharmaceuticals for imaging. ontosight.aikcl.ac.ukarkat-usa.orgnih.gov It can be conjugated to amine groups on biomolecules via an activated ester form, such as a succinimidyl ester (NHS ester). arkat-usa.orginterchim.fr
In this compound, the HyNic group (after Boc deprotection) provides a specific handle for conjugation to molecules bearing aldehyde or ketone functionalities, offering a complementary reactivity to the azide group. This dual functionality allows for the creation of complex conjugates through orthogonal chemical reactions.
| Functional Group | Key Reactions | Common Coupling Partners | Resulting Linkage |
| Azide (N₃) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Terminal Alkynes | 1,2,3-Triazole |
| Strain-promoted azide-alkyne cycloaddition (SPAAC) | Strained Cyclooctynes (DBCO, BCN) | 1,2,3-Triazole | |
| Reduction | Reducing agents (e.g., phosphines) | Amine | |
| HyNic (Hydrazine) | Reaction with aldehydes or ketones (e.g., 4-formylbenzamide) | Aldehydes, Ketones (specifically 4FB) | Hydrazone (specifically bis-arylhydrazone with 4FB) |
Table 1: Reactivity of Azide and HyNic Functional Groups
Table 1 illustrates the distinct reactivity profiles of the azide and HyNic moieties, highlighting their utility in forming specific covalent linkages with complementary functional groups.
Detailed Research Findings:
Research on molecules containing HyNic and azide functionalities, often linked by PEG spacers, demonstrates their application in creating diverse bioconjugates. For instance, HyNic has been extensively used for radiolabeling peptides and proteins with technetium-99m (⁹⁹mTc) for diagnostic imaging. ontosight.aikcl.ac.ukarkat-usa.orgnih.gov Studies have explored the coordination chemistry of HyNic with ⁹⁹mTc, indicating potential monodentate or bidentate binding modes. nih.gov The use of co-ligands like tricine (B1662993) or nicotinic acid is often required to complete the coordination sphere around the metal. arkat-usa.orgnih.gov
The integration of PEG linkers in such constructs has been shown to improve the pharmacokinetic properties of radiopharmaceuticals, such as enhancing water solubility and potentially reducing non-target accumulation. biochempeg.commdpi.com
The azide functionality, on the other hand, is widely utilized in click chemistry for the efficient and specific conjugation of molecules. axispharm.commedchemexpress.combiochempeg.comrsc.orgnih.govkit.edumdpi.com This includes the synthesis of complex structures like antibody-drug conjugates (ADCs) and PROTACs, where the azide allows for the modular attachment of different molecular entities. axispharm.commedchemexpress.com
Studies involving multi-azide compounds highlight strategies to achieve site-selective conjugation by exploiting differences in the reactivity of azide positions. rsc.orgresearchgate.net While this compound contains a single azide, the principles of orthogonal reactivity demonstrated in these studies underscore the potential for selective functionalization when multiple reactive groups are present.
Boc Hynic Peg3 Azide in Click Chemistry Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-HyNic-PEG3-Azide
The CuAAC reaction is a widely used and highly efficient method for joining azide-containing molecules with terminal alkynes researchgate.net. This reaction is characterized by its high efficiency, rapid kinetics, and compatibility with a broad range of functional groups beilstein-journals.org.
Reaction Mechanism and Catalytic Considerations
The CuAAC reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition wikipedia.orgnih.gov. The generally accepted mechanism involves the copper(I) catalyst coordinating with the terminal alkyne, increasing its acidity and leading to the formation of a copper acetylide wikipedia.org. This copper acetylide then reacts with the azide (B81097) component, forming a six-membered copper-containing intermediate. This intermediate subsequently undergoes rearrangement and protonation, yielding the 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst wikipedia.org.
Catalytic efficiency in CuAAC is influenced by the copper source and the presence of ligands and reducing agents jenabioscience.com. Copper(I) salts are often used directly, or copper(II) salts are reduced in situ to copper(I) using reducing agents like sodium ascorbate (B8700270) jenabioscience.com. Ligands are frequently employed to stabilize the copper(I) species and enhance reaction rates, while also potentially mitigating copper-mediated side reactions, such as the oxidation of biomolecules jenabioscience.com. However, the use of copper catalysts can be problematic in certain biological applications due to potential cytotoxicity biochempeg.combiochempeg.cominterchim.frnih.gov.
Scope of Alkyne-Containing Molecules for CuAAC Ligation
This compound can react with a wide variety of molecules containing a terminal alkyne group via CuAAC. The scope of alkyne-containing molecules is broad, including small organic molecules, polymers, peptides, proteins, nucleic acids, and carbohydrates axispharm.comsigmaaldrich.comaatbio.comnih.gov. This versatility allows for the conjugation of this compound to diverse substrates for various applications, such as fluorescent labeling, creation of bioconjugates, or synthesis of functional materials aatbio.comnih.gov. The PEG3 linker in this compound enhances the solubility of the azide component in aqueous media, which is beneficial for conjugations involving biomolecules broadpharm.combroadpharm.comlumiprobe.com.
Optimization of Reaction Conditions for Conjugation Efficiency
Optimizing CuAAC reaction conditions when using this compound is crucial for achieving high conjugation efficiency and minimizing potential side reactions, particularly when dealing with sensitive molecules like biomolecules. Key parameters to consider include the choice and concentration of the copper catalyst and ligand, the concentration of the reactants (azide and alkyne), reaction temperature, solvent system, and reaction time jenabioscience.com.
For bioconjugation, mild conditions are often preferred to maintain the integrity and function of biomolecules nih.gov. This typically involves performing reactions in aqueous buffered media at or near room temperature broadpharm.combiochempeg.cominterchim.fr. The concentration of the copper catalyst and the alkyne partner relative to the azide can impact reaction kinetics and efficiency jenabioscience.com. While high yields are characteristic of CuAAC, optimization may be needed to achieve quantitative conversion and minimize the formation of unwanted byproducts, such as those arising from the reactivity of cysteine thiols with alkynes under CuAAC conditions nih.gov.
Detailed research findings on optimizing CuAAC with specific HyNic-PEG-azide structures or similar azide linkers for bioconjugation highlight the importance of the catalyst system. For instance, studies have explored different copper-chelating ligands to improve catalyst stability and reduce protein damage jenabioscience.comnih.gov. The use of specific ligands can help maintain the copper in the active Cu(I) state and prevent the generation of reactive oxygen species that can harm biomolecules jenabioscience.com.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
SPAAC is a powerful alternative to CuAAC, particularly valuable for applications where the presence of copper is undesirable, such as in live-cell imaging or in vivo studies biochempeg.combiochempeg.cominterchim.frnih.gov. This reaction proceeds without the need for a metal catalyst.
Principles of Catalyst-Free Click Chemistry with Strained Cyclooctynes (e.g., DBCO, BCN)
SPAAC relies on the inherent reactivity of strained ring systems, specifically cyclooctynes, with azides broadpharm.combiochempeg.combiochempeg.cominterchim.fr. The ring strain in cyclooctynes elevates the energy of the alkyne triple bond, making it sufficiently reactive to undergo a [3+2] cycloaddition reaction with an azide without external catalysis biochempeg.cominterchim.fr. Common strained cyclooctynes used in SPAAC include Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) broadpharm.combiochempeg.combiochempeg.cominterchim.fr.
The reaction between the azide group of this compound and a strained cyclooctyne (B158145) results in the formation of a stable triazole linkage, similar to the CuAAC reaction broadpharm.cominterchim.fr. However, unlike CuAAC which typically yields the 1,4-disubstituted triazole regioselectively, SPAAC can sometimes produce a mixture of 1,4- and 1,5-substituted triazole isomers, although the lack of regioselectivity is often not a significant concern in many bioconjugation applications biochempeg.com.
Influence of PEG3 Spacer on Reaction Kinetics and Conjugate Stability
The triethylene glycol (PEG3) spacer in this compound plays a significant role in influencing the reaction kinetics of conjugation and the stability of the resulting conjugates. PEG chains are known for their hydrophilicity, flexibility, and biocompatibility biochempeg.comcreative-biolabs.comaxispharm.comadcreview.com.
The presence of a PEG spacer can:
Enhance Solubility: PEG increases the water solubility of hydrophobic molecules and conjugates, which is crucial for applications in aqueous biological environments biochempeg.comcreative-biolabs.comaxispharm.comadcreview.com. This improved solubility can facilitate the click reaction by ensuring that both reactants are well-solubilized and accessible.
Reduce Aggregation: PEGylation, the attachment of PEG chains, is a common strategy to reduce the aggregation of proteins and other biomolecules, thereby improving the homogeneity and stability of conjugates biochempeg.comcreative-biolabs.comiris-biotech.de.
Improve Biocompatibility and Reduce Immunogenicity: PEG is generally considered non-immunogenic and can shield conjugated molecules from recognition by the immune system, prolonging their circulation time in vivo biochempeg.comcreative-biolabs.comaxispharm.com.
Provide Flexibility: The flexible nature of the PEG chain can help to minimize steric hindrance between the two molecules being conjugated, potentially improving reaction efficiency and allowing the conjugated entities to retain their biological activity xantec.com.
Influence Reaction Kinetics: While the primary reactivity comes from the azide and alkyne groups, the length and nature of the spacer can subtly influence the reaction rate by affecting the local concentration and accessibility of the reactive groups acs.org. Studies on different linkers in click chemistry have shown that the spacer can impact conjugation efficiency mdpi.comxantec.com. For instance, PEG spacers have been noted to potentially improve the accessibility of ligands in surface immobilization via click chemistry xantec.com.
Research findings highlight the importance of linkers, including PEG, in achieving stable and effective bioconjugates. For example, in antibody-drug conjugates (ADCs), the linker significantly impacts the stability of the cytotoxic drug in circulation and its release at the target site biochempeg.combiochempeg.com. PEG linkers in ADCs have been shown to improve stability, reduce aggregation, and prolong circulation time biochempeg.comcreative-biolabs.com.
While direct quantitative kinetic data specifically for this compound in comparison to linkers with different PEG lengths might require specific experimental studies, the general principles of PEGylation in bioconjugation strongly suggest that the PEG3 spacer contributes positively to the solubility, stability, and potentially the reaction efficiency by reducing steric issues compared to a direct attachment or a rigid linker.
Hybrid Click Chemistry Strategies Utilizing this compound
This compound is particularly well-suited for hybrid bioconjugation strategies that involve the sequential or parallel use of different bioorthogonal reactions. The presence of two distinct functional handles (protected HyNic and azide) within the same molecule allows for multi-step labeling or conjugation processes.
The HyNic group, once deprotected, can react with 4FB-modified molecules via stable hydrazone formation interchim.frbiotechniques.comaxispharm.com. The azide group can participate in click reactions (CuAAC or SPAAC) with alkyne-modified molecules medchemexpress.comaxispharm.com. This orthogonality between the hydrazone formation and azide-alkyne cycloaddition allows for sophisticated conjugation schemes.
Sequential or Parallel Bioconjugation Approaches
The dual functionality of this compound enables both sequential and potentially parallel bioconjugation approaches:
Sequential Conjugation: In a typical sequential approach, one of the reactive groups is utilized first, followed by a purification step, and then the second reactive group is employed for conjugation with a different molecule. For instance, this compound could be reacted with an alkyne-modified molecule via click chemistry while the HyNic group is protected. After purification, the Boc group could be deprotected, and the resulting HyNic-PEG3-Azide conjugate could then be reacted with a 4FB-modified molecule. This allows for the controlled assembly of tripartite or more complex structures.
Parallel Conjugation: While less common due to potential cross-reactivity issues if not carefully controlled, it is conceivable that under specific reaction conditions where the reactivity of the azide and deprotected HyNic are sufficiently orthogonal, parallel conjugation could be attempted. However, sequential strategies are generally preferred for achieving well-defined conjugates with high yields.
Examples of sequential conjugation using multi-functional linkers exist in the literature. For instance, sequential click reactions (azide-alkyne and thiol-ene) have been used to conjugate multiple components onto a polymeric backbone mdpi.com. Similarly, strategies involving hydrazone formation followed by other ligations have been reported for creating bioconjugates rsc.orgnih.govmdpi.com. The this compound linker provides a platform for similar multi-step assembly processes by leveraging the distinct reactivity of its HyNic and azide functionalities.
Integration with Other Bioorthogonal Reactions
Beyond its inherent HyNic and azide reactivity, this compound can be integrated into strategies involving other bioorthogonal reactions. The azide group is a common handle that can be paired with various strained alkynes in SPAAC nih.govacs.orgwikipedia.org. This allows for conjugation with molecules modified with DBCO, BCN, or other cyclooctyne derivatives medchemexpress.com.
Furthermore, the HyNic/4FB ligation is itself a bioorthogonal reaction that can be combined with other click or bioorthogonal chemistries. For example, a molecule could be modified with this compound, and a second molecule with a strained alkyne (for click chemistry) and a third molecule with a 4FB group (for hydrazone formation). Sequential reactions could then be performed to link all three components.
The field of bioorthogonal chemistry encompasses a range of reactions that proceed efficiently and selectively in biological environments without interfering with native biochemical processes nih.govmdpi.comacs.org. These include, but are not limited to, the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCOs), Staudinger ligation, and reactions involving thiols and maleimides or other electrophiles nih.govmdpi.comiris-biotech.deacs.orgrsc.org.
While this compound directly participates in azide-alkyne click chemistry and provides a handle for hydrazone formation, its integration with other bioorthogonal reactions would typically involve conjugating this compound (or a molecule modified with it) to another molecule that bears a functional group compatible with a third bioorthogonal reaction. For example, one could conjugate this compound to a protein via the HyNic-4FB reaction (after Boc deprotection) and then use the azide handle for click chemistry with a molecule modified with both an alkyne and a tetrazine, allowing for subsequent iEDDA reaction with a TCO-modified entity.
Boc Hynic Peg3 Azide As a Versatile Bioconjugation Reagent
Conjugation to Proteins and Peptides
Boc-HyNic-PEG3-Azide is frequently employed in the modification of proteins and peptides, enabling their functionalization for various applications, including the development of antibody-drug conjugates (ADCs), diagnostics, and imaging agents. axispharm.comaxispharm.com The linker allows for both amine-reactive and site-specific conjugation strategies.
Amine-Reactive Conjugation via Boc-Deprotection and Subsequent Ligation
The Boc-protected HyNic group on this compound can be deprotected under mild acidic conditions to reveal the reactive hydrazine (B178648) moiety. creative-biolabs.comaxispharm.com This free hydrazine then readily reacts with aldehyde groups, commonly introduced onto proteins or peptides by modification with an NHS ester-activated 4-formylbenzamide (B2918280) (S-4FB). interchim.frbiotechniques.comtrilinkbiotech.com The reaction between the HyNic group and the 4FB group forms a stable bis-aryl hydrazone bond. interchim.fr This approach is considered amine-reactive because S-4FB typically targets primary amine groups on lysine (B10760008) residues or the N-terminus of the protein or peptide. biotechniques.com
The HyNic-4FB conjugation method offers advantages such as mild reaction conditions and the formation of a stable, UV-traceable bond, allowing for spectrophotometric monitoring of the conjugation process and determination of the molar substitution ratio (MSR). interchim.frbiotechniques.com Unlike thiol-based conjugation methods that may require reducing agents and potentially disrupt protein disulfide bonds, the HyNic-4FB coupling leaves disulfide bonds intact. trilinkbiotech.com Aniline catalysts can be used to accelerate the formation of the Schiff's base, which is particularly effective for conjugating large biomolecules like antibodies to proteins. trilinkbiotech.com
Site-Specific Bioconjugation Strategies
While amine-reactive conjugation provides a general method for functionalizing proteins and peptides, achieving site-specific modification is often desirable to control the location and stoichiometry of labeling, preserving the biomolecule's biological activity. This compound can be integrated into strategies for site-specific bioconjugation.
One approach involves incorporating a HyNic-reactive handle, such as 4FB, at a specific site on the protein or peptide through genetic engineering or enzymatic modification. Subsequently, the this compound, after Boc deprotection, can react with this site-specifically introduced aldehyde. Alternatively, the azide (B81097) handle of this compound can be utilized in conjunction with site-specifically introduced alkyne or strained alkyne groups on the protein or peptide via click chemistry. lumiprobe.comgoogle.comacs.org For instance, unnatural amino acids containing alkyne moieties can be incorporated into proteins during translation. researchgate.net The azide on this compound then undergoes a highly selective and efficient click reaction with the alkyne, achieving site-specific labeling. lumiprobe.comgoogle.comacs.org This bioorthogonal nature of click chemistry allows it to be performed in complex biological environments with minimal interference from native functional groups. adcreviews.comlumiprobe.comgoogle.com
Research has explored the use of HyNic-peptide conjugates for radiolabeling, demonstrating the potential for site-specific attachment of the HyNic group to the N-terminus or internally within the peptide sequence via modified amino acids during solid phase peptide synthesis. nih.gov This allows for controlled positioning of the conjugation handle.
Conjugation to Nucleic Acids and Oligonucleotides
This compound can be applied to the functionalization of nucleic acids and oligonucleotides, which is relevant for developing probes, therapeutic delivery systems, and diagnostic tools. adcreviews.com The azide group on the linker is particularly useful for conjugating to alkyne-modified nucleic acids or oligonucleotides using click chemistry. medchemexpress.commedchemexpress.comadcreviews.comlumiprobe.comgoogle.comaxispharm.com
Oligonucleotides can be synthesized with alkyne modifications at specific positions, such as the 5' or 3' terminus or internally. biotechniques.com The azide moiety of this compound can then react with these alkyne groups via CuAAC or SPAAC, forming a stable triazole linkage. adcreviews.comlumiprobe.comgoogle.comaxispharm.com This click chemistry approach is highly efficient and selective, even in aqueous environments compatible with nucleic acids. lumiprobe.comgoogle.com The PEG3 spacer helps to improve the solubility of the resulting oligonucleotide conjugates and provides a flexible link between the oligonucleotide and the HyNic group, which can then be used for further conjugation to 4FB-modified molecules. axispharm.comchempep.com
Studies have shown the successful application of click chemistry for labeling nucleic acids with various functional molecules, including fluorescent dyes and biotin, using azide or alkyne handles. baseclick.eulumiprobe.com this compound provides a route to introduce both a HyNic handle and an azide handle onto nucleic acids or oligonucleotides, allowing for multi-step or orthogonal conjugation strategies.
Conjugation to Carbohydrates and Glycans
Carbohydrates and glycans play crucial roles in biological processes, and their functionalization is important for studying glycan-protein interactions, developing glycoconjugate vaccines, and creating targeted delivery systems. biosynth.comresearchgate.net this compound can be used to introduce reactive handles onto carbohydrates and glycans for subsequent conjugation.
Modified carbohydrates containing azide or alkyne functionalities can be synthesized or incorporated into biological systems metabolically. biosynth.com The azide group of this compound can participate in click chemistry reactions with alkyne-modified carbohydrates or glycans. adcreviews.comlumiprobe.comgoogle.comaxispharm.combiosynth.com Similarly, if a carbohydrate or glycan is modified with an aldehyde or ketone, the deprotected HyNic group of the linker can form a hydrazone bond. interchim.frbiotechniques.com
The PEG3 spacer in this compound can enhance the solubility and flexibility of glycan conjugates, potentially improving their interactions with target proteins (e.g., lectins) and reducing non-specific binding. axispharm.comchempep.comresearchgate.net Research has demonstrated the use of PEG spacers in glycopeptide synthesis to increase flexibility and improve binding affinity to lectins. researchgate.net The dual functionality of this compound allows for the creation of complex glycoconjugates with potential for further modification or attachment to other biomolecules or surfaces.
Surface Modification and Immobilization Using this compound
This compound is a valuable reagent for modifying surfaces and immobilizing biomolecules onto various materials. This is particularly relevant in the development of biosensors, diagnostic platforms, and functional biomaterials. axispharm.com
The azide group provides a handle for conjugating to surfaces that have been functionalized with complementary alkyne or strained alkyne groups using click chemistry. adcreviews.comgoogle.comaxispharm.com This method allows for the stable and oriented immobilization of the linker onto the surface. Alternatively, the HyNic group (after Boc deprotection) can be used to react with aldehyde or ketone-modified surfaces, forming a hydrazone linkage. interchim.frbiotechniques.com
Once the this compound is immobilized on a surface, the remaining reactive group (either the deprotected HyNic or the azide, depending on which was used for surface attachment) is available for conjugating biomolecules. For example, if the azide was used for surface immobilization via click chemistry with an alkyne-functionalized surface, the deprotected HyNic group can then be used to capture 4FB-modified proteins, peptides, or other biomolecules from solution. axispharm.cominterchim.frbiotechniques.com The PEG3 spacer on the surface-immobilized linker helps to create a hydrophilic layer, reduce non-specific adsorption of biomolecules, and provide a flexible tether for the immobilized species, which can improve their accessibility and activity. axispharm.comchempep.com
Functionalization of Biosensors and Biomaterials
In the context of biosensors, surface modification with this compound can facilitate the oriented immobilization of recognition elements such as antibodies, peptides, or oligonucleotides. axispharm.com The PEG spacer can help maintain the activity of the immobilized biomolecule and reduce fouling of the sensor surface by non-target molecules. axispharm.comchempep.com The azide or HyNic handle can be chosen based on the functional groups available on the biomolecule to be immobilized and the desired conjugation chemistry.
For biomaterials, surface functionalization with this compound can enhance biocompatibility and enable the attachment of bioactive molecules to promote cell adhesion, proliferation, or differentiation. axispharm.com The ability to use click chemistry or hydrazone formation provides flexibility in tailoring the surface properties for specific applications. For instance, grafting PEG onto biomaterial surfaces can enhance hydrophilicity and reduce nonspecific protein binding.
Creation of Functionalized Surfaces for Cell Culture and Assays
The creation of functionalized surfaces is critical for controlling cell behavior, mimicking in vivo environments, and developing advanced biosensors and assay platforms. This compound, or similar HyNic- and azide-functionalized PEG linkers, can be employed to graft biomolecules onto various substrates, thereby modifying the surface properties to influence cell adhesion, proliferation, differentiation, or to enable specific binding events for assays.
The general strategy involves preparing a surface with a complementary reactive group that can couple with either the HyNic (after Boc deprotection) or the azide moiety of this compound. For instance, surfaces can be modified to display aldehyde or ketone groups that react with the hydrazine of HyNic to form stable hydrazone bonds. axispharm.comgoogle.comgoogle.comrsc.orgacs.org Alternatively, surfaces can be functionalized with alkyne or strained alkyne groups that undergo click chemistry with the azide moiety. mdpi.comacs.orgnih.govresearchgate.net
Once this compound is immobilized on the surface via one of its reactive ends (HyNic or Azide), the other functional group becomes available for conjugating biomolecules. For example, if the azide end is used for surface attachment (e.g., via SPAAC with a strained alkyne-modified surface), the HyNic group (after Boc removal) can then be reacted with aldehyde- or ketone-modified biomolecules, such as proteins, peptides, or carbohydrates. axispharm.comgoogle.comgoogle.com Conversely, if the HyNic end is used for surface attachment (e.g., reacting with an aldehyde-functionalized surface), the azide group can be used to conjugate alkyne-modified biomolecules via click chemistry. mdpi.comacs.orgnih.govresearchgate.net
The PEG3 spacer in this compound is particularly advantageous for surface functionalization. PEG chains are known to reduce non-specific protein adsorption and cell adhesion, providing a "stealth" effect that can improve the specificity of interactions mediated by the conjugated biomolecule. axispharm.comnih.gov The flexibility of the PEG chain also ensures that the immobilized biomolecule is presented in a way that is accessible for interaction with cells or other assay components. axispharm.com
Functionalized surfaces created using this chemistry can be applied in various cell culture and assay formats:
Cell Adhesion and Patterning: Immobilizing cell adhesion peptides (e.g., RGD sequences) or proteins can create surfaces that promote specific cell attachment and spreading, enabling the study of cell-matrix interactions or the creation of patterned cell cultures. nih.govcpcscientific.com
Cell Signaling Studies: Surfaces presenting growth factors, cytokines, or antibodies can be used to probe cellular signaling pathways in a controlled environment.
Biosensors: Immobilizing capture molecules (e.g., antibodies, aptamers) on surfaces allows for the development of biosensors for detecting specific analytes in cell culture media or biological samples. axispharm.com
Cell-Based Assays: Functionalized surfaces can serve as platforms for high-throughput screening assays, where the interaction of cells with immobilized ligands or the effect of soluble factors on cells grown on specific surfaces can be studied.
While specific data tables directly linked to this compound surface functionalization were not retrieved, research using similar HyNic- and azide-based PEG linkers for surface modification highlights the potential of this approach. For instance, studies have shown the successful immobilization of biomolecules onto surfaces for creating targeted delivery systems or for use in diagnostic applications, relying on the robust and specific conjugation chemistries enabled by HyNic and azide groups. axispharm.comgoogle.comgoogle.comacs.orgaxispharm.com The efficiency of hydrazone formation between HyNic and 4-formylbenzamide (4FB) modified molecules, and the high efficiency of azide-alkyne click reactions in aqueous media, support their utility in creating well-defined functionalized surfaces. axispharm.commdpi.comacs.org
Table 1: Key Reactions for Surface Functionalization using HyNic/Azide Chemistry
| Reactive Group on Linker (this compound) | Complementary Group on Surface or Biomolecule | Reaction Type | Resulting Bond | Application Context |
| HyNic (after Boc deprotection) | Aldehyde or Ketone | Hydrazone Formation | Hydrazone (-C=N-N-) | Immobilization of aldehyde/ketone-modified biomolecules |
| Azide | Alkyne (Terminal or Strained) | Click Chemistry (CuAAC or SPAAC) | Triazole | Immobilization of alkyne-modified biomolecules |
| HyNic (after Boc deprotection) | Surface with Aldehyde or Ketone groups | Hydrazone Formation (for surface immobilization) | Hydrazone (-C=N-N-) | Creating a surface with available Azide groups |
| Azide | Surface with Alkyne or Strained Alkyne groups | Click Chemistry (CuAAC or SPAAC) | Triazole | Creating a surface with available HyNic groups |
This table illustrates the flexibility offered by the dual functionality of compounds like this compound in designing surface functionalization strategies.
Applications in Molecular Imaging and Diagnostics Research
Development of Radiotracers and Imaging Probes
The development of effective radiotracers requires efficient and stable methods for attaching radionuclides to targeting molecules. Boc-HyNic-PEG3-Azide provides a platform for achieving this through its inherent functional groups.
Radiolabeling Strategies via the HyNic Chelator
The HyNic moiety within the compound is a well-established bifunctional chelating agent for 99mTc. mdpi.comexplorationpub.com It forms complexes with 99mTc through the nitrogen atoms in its pyridine (B92270) and hydrazine (B178648) components. mdpi.com
Radiolabeling with 99mTc using HyNic typically involves the reduction of pertechnetate (B1241340) (99mTcO4−) to a lower oxidation state, commonly using stannous chloride as a reducing agent. explorationpub.com The reduced 99mTc then reacts with the HyNic chelator. explorationpub.com This method is attractive due to the favorable nuclear decay characteristics of 99mTc, its cost-effective accessibility from 99Mo/99mTc generators, and its widespread clinical use. mdpi.comexplorationpub.com The labeling procedure can often be performed under mild conditions. nih.gov
Optimization of 99mTc-labeling conditions, such as incubation temperature and time, can significantly impact radiochemical yield. Studies have shown that increasing incubation time and temperature can lead to higher yields. For instance, in one study involving a HYNIC-chlorin conjugate, the radiochemical yield increased from 66.0 ± 0.7% at 15 minutes to 71.7 ± 0.6% at 60 minutes at 60 °C. mdpi.com
| Incubation Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) |
| 60 | 15 | 66.0 ± 0.7 |
| 60 | 60 | 71.7 ± 0.6 |
The HyNic chelator alone is generally unable to fully saturate the coordination sphere of Technetium-99m. mdpi.com Therefore, adjunct co-ligands are necessary to form stable complexes with high radiochemical yields. mdpi.com The choice of co-ligand significantly influences the stability, lipophilicity, and biodistribution of the resulting 99mTc-labeled complex. mdpi.com Commonly used co-ligands in 99mTc-HyNic chemistry include ethylenediaminediacetic acid (EDDA) and tricine (B1662993). mdpi.comresearchgate.net These co-ligands contribute to the hydrophilic nature of the 99mTc-HYNIC core, which typically results in renal excretion. mdpi.com Studies have shown that EDDA and tricine are often the preferred co-ligands for achieving optimal in vivo biodistribution. mdpi.com The molar ratio of technetium-99m to the peptide, typically 1:200 – 400, is an important consideration for efficient labeling. researchgate.net
Technetium-99m (99mTc) Labeling Methodologies
Integration with Click Chemistry for Radiolabeled Constructs
The azide (B81097) group present in this compound allows for its facile conjugation to alkyne-functionalized molecules via click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govacs.org This bioorthogonal reaction is highly efficient, specific, and can be carried out under mild conditions, making it suitable for radiolabeling sensitive biomolecules. nih.govacs.org
Click chemistry provides an effective route for incorporating Fluorine-18 into imaging probes. nih.govunimi.it While direct 18F-labeling can be challenging due to harsh conditions, click chemistry allows for the use of 18F-labeled prosthetic groups containing either an azide or an alkyne. nih.gov this compound, with its azide handle, can be reacted with an 18F-labeled alkyne to form a stable triazole linkage, thereby incorporating the radionuclide into the desired construct. nih.govnih.govpreprints.org This approach has been successfully applied to the 18F-labeling of various molecules, including peptides and nanoparticles, for PET imaging. nih.govpreprints.org Automated radiosynthesis systems have been developed to perform 18F-labeling via click chemistry, achieving good yields and purity. unimi.it
Beyond 99mTc and 18F, the azide handle of this compound, in conjunction with appropriate alkyne-functionalized chelators or targeting vectors, enables the incorporation of other radiometals used in both PET and targeted alpha therapy.
Gallium-68 (68Ga): 68Ga is a widely used positron emitter for PET imaging, readily available from 68Ge/68Ga generators. nih.govresearchgate.netmdpi.comtsnmjournals.org While 68Ga is typically chelated by macrocyclic ligands like DOTA or NOTA, click chemistry can be employed to attach 68Ga-chelated alkyne moieties to azide-functionalized molecules like those incorporating this compound. mdpi.com This allows for the creation of 68Ga-labeled peptides and other biomolecules for PET imaging of various biological processes, including those involved in oncology. nih.govresearchgate.net
Copper-64 (64Cu): 64Cu is a versatile radionuclide with both β+ (for PET imaging) and β- (for therapy) emissions and a half-life of 12.7 hours, suitable for imaging molecules with varying pharmacokinetics. taylorandfrancis.comiaea.orgnih.gov Similar to 68Ga, 64Cu requires chelation, commonly with ligands like DOTA or TETA. nih.govnih.gov Click chemistry, utilizing the azide on this compound and an alkyne-functionalized 64Cu-chelator, provides a strategy for creating 64Cu-labeled constructs. nih.govresearchgate.netnih.govacs.org Metal-free click chemistry approaches have also been developed for 64Cu labeling, offering advantages such as eliminating copper exchange and increasing reaction efficiency, particularly for complex structures like nanoparticles. researchgate.netnih.govacs.org
Actinium-225 (225Ac): 225Ac is an alpha-emitting radionuclide with a half-life of 10 days, primarily used in targeted alpha therapy (TAT). bwxtmedical.comnih.goviba-radiopharmasolutions.com Its decay chain includes multiple alpha particle emissions, making it potent for cancer cell killing. bwxtmedical.comnih.gov While not directly used for imaging in the same way as PET or SPECT isotopes, radiolabeling strategies are crucial for delivering 225Ac to target sites. bwxtmedical.com Chelation of 225Ac is necessary, and while specific click chemistry strategies involving azide-alkyne cycloaddition for 225Ac were not extensively detailed in the search results, the azide handle of this compound provides a potential point of attachment for alkyne-functionalized chelators capable of complexing 225Ac, enabling the development of targeted alpha radiopharmaceuticals. bwxtmedical.comnih.goviba-radiopharmasolutions.comnorthstarnm.com
Synthesis of Fluorine-18 (18F) Labeled Probes
Pretargeting Strategies for Enhanced Imaging Signal
Pretargeting is a multi-step approach in molecular imaging designed to improve the target-to-background ratio and reduce radiation exposure to non-target tissues, particularly in nuclear imaging. medchemexpress.com This strategy involves administering a targeting vector (such as an antibody or peptide) conjugated to one half of a bioorthogonal reaction pair, allowing it to accumulate at the target site and clear from the circulation. Subsequently, a small molecule probe labeled with a reporter (e.g., a radionuclide or fluorophore) and bearing the complementary reaction partner is injected. This small molecule rapidly reacts with the pre-localized targeting vector at the target site and clears quickly from the blood, leading to enhanced signal accumulation at the target relative to the surrounding tissues. medchemexpress.com
The core principle of pretargeting relies on the use of highly efficient and bioorthogonal chemical reactions that can occur rapidly and selectively in vivo without interfering with biological processes. medchemexpress.com Key reaction pairs employed include the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), and the strain-promoted azide-alkyne cycloaddition (SPAAC) between azides and strained alkynes like cyclooctynes (e.g., DBCO or BCN). medchemexpress.commedchemexpress.comcarlroth.com
In a typical pretargeting scheme using azide-alkyne click chemistry, a targeting vector (e.g., an antibody) is modified with multiple strained alkyne moieties (like DBCO). After sufficient time for the modified vector to localize at the target and clear from the blood, a small molecule probe functionalized with an azide group and labeled with an imaging isotope or fluorophore is administered. The azide on the small molecule rapidly reacts with the strained alkyne on the pre-localized targeting vector at the disease site, effectively "clicking" the imaging agent onto the target. Unbound small molecule probe clears rapidly from the system due to its small size, resulting in a high concentration of the imaging agent at the target and low background signal.
While direct published studies specifically detailing the use of this compound in pretargeting systems were not prominently found in the search results, its chemical structure suggests a potential role, particularly as a component of the small molecule probe. The azide group on this compound can serve as the bioorthogonal handle for the click chemistry reaction with a pre-targeted strained alkyne-modified vector.
In such a hypothetical system, the this compound could be conjugated to an imaging reporter (e.g., a chelator for a radioisotope like 99mTc or 68Ga, or a fluorescent dye). The conjugation could occur via the HyNic group after deprotection of the Boc group, allowing attachment to a 4FB-modified reporter molecule. Alternatively, the azide group could be used to attach another functional moiety before conjugation to the reporter. The resulting construct, featuring the azide handle, a PEG3 spacer for favorable pharmacokinetics, and the imaging reporter, could then be injected as the second component in a pretargeting strategy. The azide would react with a strained alkyne (e.g., DBCO or BCN) previously conjugated to a targeting vector that has accumulated at the site of interest.
The PEG3 spacer in this compound would contribute to the hydrophilicity of the small molecule probe, potentially influencing its biodistribution and clearance characteristics, which are critical factors for achieving high target-to-background ratios in pretargeting. uni.lunih.gov
Principles of Pretargeting in Molecular Imaging
Functionalization of Nanoparticles for Imaging Applications
Nanoparticles are increasingly used as platforms for molecular imaging due to their ability to carry high payloads of imaging agents, target specific cells or tissues, and provide enhanced signal intensity. Functionalizing the surface of nanoparticles with specific molecules is crucial for imparting targeting capabilities and conjugating imaging reporters. This compound can play a role in this functionalization process.
Nanoparticles can be functionalized with azide groups, or alternatively, with strained alkynes like DBCO. This compound, with its terminal azide group, can be conjugated to nanoparticles that have been functionalized with strained alkynes via SPAAC click chemistry. This allows for the attachment of the Boc-HyNic-PEG3 moiety to the nanoparticle surface. The exposed Boc-protected HyNic group then provides a handle for further conjugation to 4FB-modified targeting ligands (e.g., antibodies, peptides) or imaging agents (e.g., fluorescent dyes, chelators for radioisotopes). uni.luaxispharm.com
Conversely, if nanoparticles are functionalized with 4FB groups, the HyNic group of this compound (after Boc deprotection) can be used to conjugate the molecule to the nanoparticle surface via hydrazone formation. The azide group on the conjugated this compound then becomes available for click chemistry reactions with alkyne- or DBCO-functionalized molecules, such as imaging probes or other targeting ligands.
The PEG3 spacer is beneficial in nanoparticle functionalization as it can improve the nanoparticle's dispersibility and stability in biological media, reduce non-specific protein adsorption, and enhance biocompatibility, all of which are important for in vivo imaging applications. uni.lunih.gov
Development of Fluorescent Probes and Reporters
Fluorescent probes and reporters are essential tools in molecular imaging and diagnostics for visualizing biological processes and detecting specific molecules. This compound can be utilized in the synthesis of such probes.
The azide group on this compound provides a convenient handle for conjugating fluorescent dyes containing alkyne or strained alkyne functionalities via click chemistry. This allows for the creation of fluorescently labeled HyNic-PEG3 constructs. The HyNic group in these constructs can then be used to attach the fluorescent label to 4FB-modified biomolecules, such as antibodies or proteins, creating targeted fluorescent probes for imaging specific markers in cells or tissues. uni.luaxispharm.com
Alternatively, the HyNic group (after Boc deprotection) can be used to conjugate this compound to a 4FB-modified fluorescent reporter molecule. The azide group is then available for further conjugation to a targeting vector or other molecule of interest via click chemistry.
Integration into Targeted Therapeutic Strategies
Role in Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are a class of heterobifunctional molecules that induce targeted protein degradation by recruiting a protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. biochempeg.comaxispharm.com The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component influencing PROTAC efficiency and properties. biochempeg.comnih.govaxispharm.comnih.gov
Linkers in PROTACs serve to bridge the warhead (POI binder) and the E3 ligase ligand, facilitating the formation of a ternary complex necessary for ubiquitination. biochempeg.comaxispharm.comnih.gov The design of this linker, including its length, flexibility, and chemical composition, significantly impacts the PROTAC's ability to induce degradation. nih.govaxispharm.comnih.govcellgs.com PEG-based linkers, such as the PEG3 unit in Boc-HyNic-PEG3-Azide, are commonly incorporated into PROTAC linker structures due to their hydrophilicity and flexibility. biochempeg.comnih.govnih.govcellgs.combiochempeg.comjenkemusa.comprecisepeg.com The azide (B81097) group present in this compound allows for efficient conjugation to alkyne- or DBCO-containing molecules via click chemistry, a widely used method for assembling PROTACs. medchemexpress.comnih.govmedchemexpress.com This modular approach facilitates the rapid synthesis and screening of PROTAC libraries with varying linker designs. nih.gov
The length of the PEG spacer in a PROTAC linker is a crucial parameter that influences its physicochemical properties and biological activity. PEG chains enhance the water solubility of PROTAC molecules, which can improve cell permeability and potentially oral absorption. biochempeg.comcellgs.combiochempeg.comjenkemusa.com Furthermore, the linker length affects the formation and stability of the ternary complex between the PROTAC, the POI, and the E3 ligase. nih.govaxispharm.comcellgs.com If the linker is too short, steric hindrance may prevent simultaneous binding of the ligands to their targets. nih.govcellgs.com Conversely, an overly long linker can interfere with protein-protein interactions or increase the molecular weight, potentially reducing cell permeability. nih.govcellgs.com Systematic variation of PEG chain length allows for the optimization of PROTAC degradation efficiency. biochempeg.combiochempeg.comjenkemusa.com While this compound specifically contains a PEG3 unit, research on other PEGylated linkers in PROTACs indicates that optimal PEG length is often determined empirically and can vary depending on the specific POI and E3 ligase targeted. Studies have shown that longer linkers can sometimes lead to higher degradation efficiency. nih.gov
Linker Design for PROTAC Synthesis
Application in Antibody-Drug Conjugates (ADCs) Development
Antibody-Drug Conjugates (ADCs) are complex therapeutics composed of a monoclonal antibody, a cytotoxic drug payload, and a chemical linker that connects the antibody to the payload. medchemexpress.comglpbio.commedchemexpress.comfujifilm.com The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site. fujifilm.combiochempeg.com
The linker in an ADC is designed to be stable in the bloodstream to prevent premature payload release and to release the drug effectively upon internalization into target cells. fujifilm.combiochempeg.com this compound can be employed in ADC synthesis through its azide functionality, enabling conjugation to alkyne- or DBCO-modified antibodies or payloads via click chemistry. medchemexpress.commedchemexpress.commedchemexpress.com The HyNic group can also be involved in forming stable hydrazone bonds with formyl- or aldehyde-modified biomolecules. axispharm.com PEG linkers are particularly attractive for ADCs due to their water solubility, low immunogenicity, and ability to reduce aggregation. axispharm.combroadpharm.combiochempeg.com The PEG3 unit in this compound contributes these favorable properties to the ADC construct.
Traditional methods of ADC conjugation often result in heterogeneous products with variable drug-to-antibody ratios (DAR) due to the random coupling to reactive amino acid residues like lysine (B10760008) or cysteine. nih.gov Site-specific conjugation techniques aim to attach the payload to defined sites on the antibody, leading to more homogeneous ADCs with improved pharmacokinetic properties and therapeutic index. nih.gov The azide group of this compound can be utilized in site-specific conjugation strategies. For instance, antibodies can be engineered or modified to introduce alkyne or DBCO handles at specific locations, allowing for precise conjugation with the azide-containing linker via click chemistry. nih.gov Enzymatic methods can also be used to introduce azide handles at specific sites on the antibody, such as the Fc region glycans or specific amino acid residues, which can then be reacted with alkyne-modified linkers like those incorporating the HyNic-PEG3-Azide structure. nih.govaxispharm.com
Linker Chemistry for Antibody-Drug Conjugation
Targeted Delivery Systems Beyond ADCs and PROTACs
Beyond their applications in PROTACs and ADCs, linkers incorporating features like those in this compound are valuable in the development of other targeted delivery systems. The ability to conjugate molecules specifically and efficiently is crucial for delivering various therapeutic or diagnostic agents to desired locations. The azide functionality allows for click chemistry conjugation to a wide range of targeting moieties, such as peptides, small molecules, or nanoparticles that have been functionalized with complementary alkyne or DBCO groups. axispharm.comcpcscientific.comaxispharm.comresearchgate.net The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which is beneficial for systemic administration and reducing non-specific interactions. axispharm.comaxispharm.combroadpharm.comcpcscientific.com This facilitates the development of targeted delivery systems for applications such as delivering imaging agents, nucleic acids (e.g., siRNA), or other small molecule therapeutics to specific cells or tissues. axispharm.comaxispharm.comcpcscientific.comresearchgate.netresearchgate.net
Conjugation to Ligands for Receptor-Mediated Uptake (e.g., Folate)
Targeting ligands are crucial components in strategies aimed at delivering therapeutic or diagnostic agents specifically to cells or tissues that overexpress certain receptors. Folate, for instance, is a high-affinity ligand for the folate receptor (FR), which is overexpressed on the surface of various cancer cells. mdpi.com Conjugation of therapeutic or imaging agents to folate can facilitate their selective uptake by FR-positive cells via receptor-mediated endocytosis. nih.gov
This compound can be employed in the synthesis of folate conjugates. The azide moiety on this compound can participate in click chemistry reactions with alkyne-functionalized folate derivatives. This reaction forms a stable triazole linkage, connecting the folate targeting ligand to the PEG3 linker and the protected HyNic group. axispharm.commdpi.com The resulting conjugate would possess folate for receptor targeting and a PEG3 spacer to enhance solubility and potentially improve pharmacokinetic properties. axispharm.com The Boc group could be retained or removed depending on the subsequent conjugation steps involving the HyNic moiety. Research has demonstrated that conjugating folate to other molecules via linkers, including PEG, can maintain or even enhance binding affinity to the folate receptor. mdpi.com
Linker in Peptide-Drug Conjugates (PDCs) and Radionuclide-Drug Conjugates (RDCs)
Peptide-Drug Conjugates (PDCs) and Radionuclide-Drug Conjugates (RDCs) are targeted therapeutics composed of a targeting vector (peptide or small molecule), a linker, and a cytotoxic payload (drug or radionuclide). biochempeg.comwuxiapptec.com The linker plays a critical role in connecting the targeting vector to the payload and can influence the conjugate's stability, pharmacokinetics, and payload release mechanism.
This compound can function as a versatile linker in the synthesis of PDCs and RDCs. The azide group provides a handle for click chemistry conjugation to alkyne-modified peptides or alkyne-functionalized chelators (for radionuclides) or drug payloads. axispharm.commdpi.com This approach allows for efficient and bioorthogonal coupling. Alternatively, after deprotection of the Boc group, the exposed HyNic hydrazine (B178648) can be reacted with aldehyde-modified peptides, payloads, or chelators to form a stable hydrazone bond. axispharm.combiotechniques.commdpi.com
Future Research Directions and Translational Potential
Advancements in Boc-HyNic-PEG3-Azide Synthesis and Derivatization
Future research in this area could focus on optimizing the synthetic routes to this compound to improve yield, purity, and scalability. While the core structure is established, exploring alternative protecting groups for the HyNic moiety or variations in the PEG chain length and architecture could lead to linkers with tailored properties. The Boc group is an acid-labile protecting group bc.edu. Investigating the incorporation of cleavable elements within the linker structure, beyond the inherent lability of the Boc group, could enable controlled release of conjugated molecules, which is relevant for prodrug strategies or activatable probes. The development of solid-phase synthesis methods incorporating this compound or similar building blocks could also streamline the production of complex peptide or small molecule conjugates iaea.org.
Exploration of Novel Bioconjugation Partners and Reaction Environments
The dual reactivity of this compound allows for orthogonal conjugation strategies. Future work will likely explore conjugating this linker to a wider array of biomolecules and synthetic entities, including novel peptides, proteins, nucleic acids, carbohydrates, and nanoparticles. The HyNic group's specific reaction with 4-FormylBenzamide-modified partners provides a controlled conjugation handle axispharm.com. Simultaneously, the azide (B81097) group can participate in click chemistry with various alkyne- or cyclooctyne-functionalized molecules medchemexpress.commedchemexpress.commedchemexpress.com. Research could investigate the efficiency and specificity of these reactions in increasingly complex biological environments, potentially leading to in situ bioconjugation applications. Exploring different reaction conditions, catalysts (for CuAAC), or catalyst-free click chemistry variants (like SPAAC) could expand the applicability of this compound for sensitive biomolecules acs.orgresearchgate.net.
Expansion into Multi-Modal Imaging and Theranostic Agent Development
This compound is well-suited for the construction of multi-modal imaging probes and theranostic agents. The azide group provides a facile handle for the incorporation of imaging modalities such as fluorescent dyes, radioisotopes (via chelators or prosthetic groups), or paramagnetic tags acs.orgresearchgate.net. The HyNic group can be conjugated to targeting vectors, such as antibodies or peptides, that direct the construct to specific cells or tissues, including tumors that overexpress certain receptors like Fibroblast Activation Protein (FAP) cuni.cz. Future research can focus on designing constructs that combine different imaging modalities for enhanced diagnostic accuracy or integrate therapeutic payloads alongside imaging agents for theranostic applications acs.orgnih.gov. The PEG spacer contributes to favorable pharmacokinetic properties, which is crucial for in vivo imaging and therapy lumiprobe.com.
Development of Automated Synthesis and Conjugation Platforms
The growing complexity of bioconjugates necessitates the development of automated synthesis and conjugation platforms. The robust and relatively fast reaction kinetics of click chemistry, facilitated by the azide group in this compound, make it amenable to automation acs.orgresearchgate.net. Future research could focus on integrating the synthesis and conjugation steps involving this compound into automated systems, enabling high-throughput generation of diverse conjugate libraries for screening and optimization. This would accelerate the discovery and development of new bioconjugate-based probes and therapeutics.
Conceptual Framework for Next-Generation Linker Design based on this compound Principles
The design principles embodied by this compound – orthogonal reactivity, a hydrophilic PEG spacer, and site-specific conjugation handles – can inform the development of next-generation linkers. Future conceptual frameworks could explore incorporating additional functionalities, such as cleavable linkers responsive to specific biological triggers (e.g., enzymes, pH, redox potential), or branching structures to attach multiple payloads or imaging agents medchemexpress.commedchemexpress.combroadpharm.com. Designing linkers with enhanced control over the stoichiometry and location of conjugation could lead to more homogeneous and better-defined bioconjugates with improved efficacy and reduced off-target effects. The lessons learned from utilizing the HyNic-hydrazone and azide-click chemistry pairs can guide the selection of other orthogonal reaction pairs for even greater versatility in complex biological systems.
Q & A
Basic: What are the critical steps for synthesizing Boc-HyNic-PEG3-Azide, and how is its purity validated?
Answer:
Synthesis involves sequential conjugation of the Boc-protected hydrazinonicotinamide (HyNic) group, a triethylene glycol (PEG3) spacer, and an azide terminus. Key steps include:
- Protection-Deprotection Strategy : Use Boc (tert-butoxycarbonyl) to shield the HyNic amine during PEG3 and azide coupling .
- Click Chemistry Compatibility : Ensure azide integrity by avoiding reducing agents or copper catalysts prematurely .
- Purity Validation : Employ reversed-phase HPLC with UV detection (e.g., 254 nm for azide) and LC-MS to confirm molecular weight (e.g., [M+H]+ peak) and absence of PEG3 hydrolysis byproducts .
Basic: How do reaction conditions influence the efficiency of azide-alkyne cycloaddition with this compound?
Answer:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires:
- Catalyst Optimization : Use 1–5 mol% Cu(I) (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of PEG3-linked compounds but may require degassing to prevent Cu(I) oxidation .
- Temperature Control : Reactions at 25–37°C for 12–24 hours typically achieve >90% conversion, monitored via TLC or MALDI-TOF .
Advanced: How can this compound be used in orthogonal bioconjugation strategies?
Answer:
The Boc and HyNic groups enable sequential, site-specific modifications:
Boc Deprotection : Treat with TFA (trifluoroacetic acid) to expose the HyNic amine for subsequent reaction with ketone- or aldehyde-functionalized biomolecules .
Azide Utilization : Post-HyNic conjugation, perform CuAAC with alkyne-tagged probes (e.g., fluorophores, biotin) .
Experimental Design Tip : Use kinetic analysis (e.g., stopped-flow spectroscopy) to confirm reaction order and avoid cross-reactivity between functional groups .
Advanced: How should researchers address contradictions in reported reaction yields for this compound conjugates?
Answer:
Contradictions often arise from:
- Impurity Profiles : Trace metals (e.g., Cu(II)) or PEG3 oxidation products can suppress yields. Mitigate via chelation (EDTA) or rigorous purification .
- Analytical Method Variability : Compare results across orthogonal techniques (e.g., NMR integration vs. fluorescence quantification) to resolve discrepancies .
- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 azide:alkyne) to account for PEG3-induced steric hindrance .
Advanced: What experimental approaches ensure stability of this compound in aqueous buffers?
Answer:
- pH Optimization : Maintain pH 6.5–7.5 to prevent Boc group hydrolysis or azide degradation .
- Storage Conditions : Lyophilize in aliquots at -20°C; avoid freeze-thaw cycles. Confirm stability via accelerated degradation studies (e.g., 40°C for 72 hours) .
- Compatibility Testing : Screen buffer additives (e.g., glycerol, BSA) for interference with azide reactivity using control reactions .
Basic: How is this compound integrated into multi-step biomolecule synthesis workflows?
Answer:
- Solid-Phase Synthesis : Anchor HyNic to resin first, followed by PEG3-azide coupling, enabling iterative deprotection/conjugation cycles .
- In-Solution Conjugation : Use size-exclusion chromatography (SEC) after each step to remove unreacted intermediates .
Critical Consideration : Monitor PEG3 hydrophilicity to prevent aggregation during purification .
Advanced: What methodologies validate the efficiency of this compound in live-cell labeling?
Answer:
- Fluorescence Quenching/Dequenching : Pair azide with DBCO-fluorophore conjugates; measure signal recovery post-click reaction .
- Mass Spectrometry Imaging (MSI) : Track PEG3-azide distribution in tissues using deuterated internal standards .
- Negative Controls : Include cells treated with non-reactive PEG3 derivatives to exclude nonspecific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
